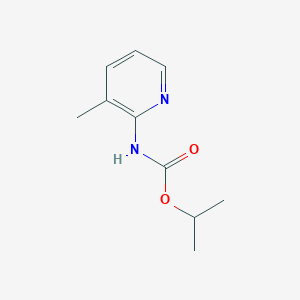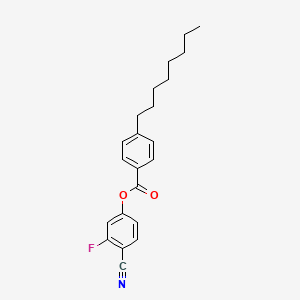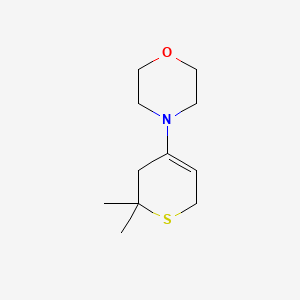
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine is an organic compound that features a morpholine ring attached to a thiopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine typically involves the reaction of morpholine with a thiopyran derivative. One common method involves the use of 2,2-dimethyl-3,6-dihydro-2H-thiopyran-4-carbaldehyde as a starting material. This compound is reacted with morpholine under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the morpholine ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiopyran derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde: A precursor in the synthesis of the target compound.
3,4-Dihydro-2H-pyran: A structurally related compound with different chemical properties.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: Another related compound with distinct reactivity.
Uniqueness
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine is unique due to its combined thiopyran and morpholine structures, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
93933-88-1 |
|---|---|
Molecular Formula |
C11H19NOS |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
4-(6,6-dimethyl-2,5-dihydrothiopyran-4-yl)morpholine |
InChI |
InChI=1S/C11H19NOS/c1-11(2)9-10(3-8-14-11)12-4-6-13-7-5-12/h3H,4-9H2,1-2H3 |
InChI Key |
YHYQTTCGMUOFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CCS1)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


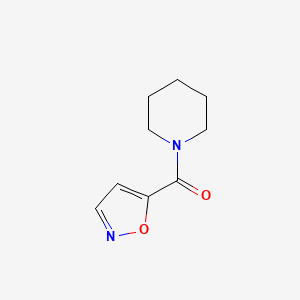
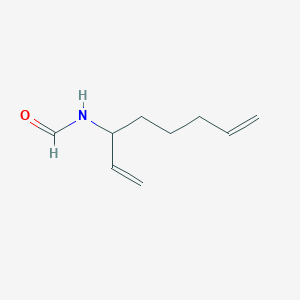

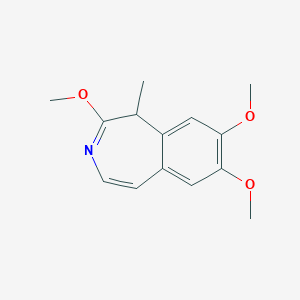
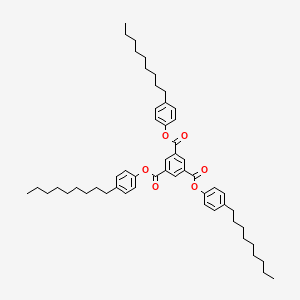
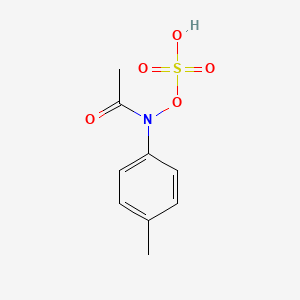
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)
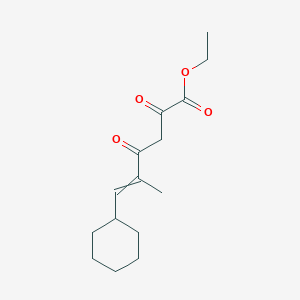
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)

